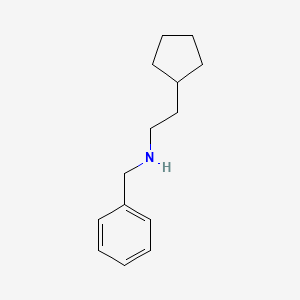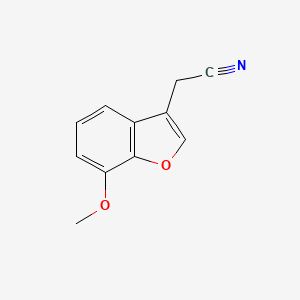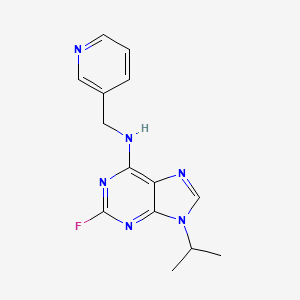
6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This particular compound features a tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic synthesis to enhance the stability of the molecule .
Preparation Methods
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole typically begins with commercially available 4-bromo-1H-indole . The synthetic route involves several key steps:
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.
N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Horner-Wadsworth-Emmons Olefination:
Chemical Reactions Analysis
6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Silylation and Desilylation: The tert-butyl(dimethyl)silyl group can be introduced or removed using tert-butyl(dimethyl)silyl chloride and tetra-n-butylammonium fluoride (TBAF), respectively.
Scientific Research Applications
6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Indole derivatives, including this compound, are studied for their potential anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group enhances the stability and bioavailability of the compound, allowing it to effectively interact with biological targets . The indole core structure is known to bind to multiple receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole can be compared with other indole derivatives such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl(dimethyl)silyl group and is used as a precursor for biologically active natural products.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure but different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s stability and reactivity .
Properties
CAS No. |
820960-26-7 |
|---|---|
Molecular Formula |
C14H20ClNOSi |
Molecular Weight |
281.85 g/mol |
IUPAC Name |
tert-butyl-[(3-chloro-1H-indol-6-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C14H20ClNOSi/c1-14(2,3)18(4,5)17-10-6-7-11-12(15)9-16-13(11)8-10/h6-9,16H,1-5H3 |
InChI Key |
AYGBSSHPDYVKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=CN2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[hydroxy(phenyl)amino]-4-oxobutanoate](/img/structure/B8602240.png)
![4-Iodo-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8602272.png)







![4-(2-hexyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8602313.png)
![2-(Methylsulfanyl)-N-pentyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B8602314.png)


![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8602348.png)
